molecular formula C12H11NO4 B1325497 2-(2,6-Dimethoxybenzoyl)oxazole CAS No. 898784-36-6

2-(2,6-Dimethoxybenzoyl)oxazole

Cat. No.: B1325497
CAS No.: 898784-36-6
M. Wt: 233.22 g/mol
InChI Key: KAWXFKOIRDUKCM-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxybenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 2,6-dimethoxybenzoyl group attached to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethoxybenzoyl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of Deoxo-Fluor® as a reagent to achieve the cyclization at room temperature. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .

Industrial Production Methods: Industrial production of oxazole derivatives often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their ability to facilitate the synthesis of oxazole derivatives, offering advantages such as easy separation from the reaction mixture and high stability .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dimethoxybenzoyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Oxazoles.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives of this compound.

Comparison with Similar Compounds

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-15-8-4-3-5-9(16-2)10(8)11(14)12-13-6-7-17-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWXFKOIRDUKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642118
Record name (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-36-6
Record name (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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